molecular formula C7H10N2O2 B1342409 Ethyl 2-(1H-pyrazol-4-yl)acetate CAS No. 916084-27-0

Ethyl 2-(1H-pyrazol-4-yl)acetate

Cat. No.: B1342409
CAS No.: 916084-27-0
M. Wt: 154.17 g/mol
InChI Key: PBZOICMRSLBUCV-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-pyrazol-4-yl)acetate (CAS 916084-27-0) is a valuable ester derivative of the 1H-pyrazole heterocycle, serving as a key synthetic intermediate and building block in medicinal chemistry and organic synthesis . With a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol, this compound features a reactive acetate ester group attached to the 4-position of the pyrazole ring, making it a versatile precursor for the synthesis of amides and carboxylic acids through hydrolysis or aminolysis . Researchers utilize this scaffold in the exploration of novel pharmacologically active molecules, as the pyrazole core is a privileged structure found in numerous compounds with diverse biological activities . The compound should be stored sealed in a dry, environment at room temperature to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(1H-pyrazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)3-6-4-8-9-5-6/h4-5H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZOICMRSLBUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Chameleon Core: A Technical Guide to Tautomerism in Unsubstituted Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Unsubstituted pyrazole (


) represents a canonical challenge in heterocyclic chemistry: a system that is structurally degenerate in isolation but functionally distinct in asymmetric environments. For drug development professionals, treating the pyrazole ring as a static entity is a high-risk oversimplification. The migration of the proton between 

and

alters the hydrogen bond donor/acceptor (HBD/HBA) profile, potentially incurring a binding energy penalty of 2–5 kcal/mol if the wrong tautomer is assumed during docking studies.

This guide deconstructs the thermodynamics, kinetics, and analytical detection of pyrazole tautomerism, providing actionable protocols for validating tautomeric states in pre-clinical workflows.

Part 1: The Mechanistic Landscape

The Degeneracy Paradox

In unsubstituted pyrazole, the 1H-tautomer exists in a state of degenerate tautomerism . The structure oscillates between two identical forms (


 and 

). While thermodynamically equivalent in a vacuum (

,

), this symmetry is broken immediately upon interaction with a chiral biological target or a polar solvent shell.

Note on Rare Forms: While 3H- and 4H-pyrazoles exist, they are non-aromatic and lie


 higher in energy. For the purpose of drug stability and receptor binding, they are negligible. This guide focuses exclusively on the 

-pyrazole annular tautomerism.
The Proton Relay Mechanism

Proton transfer in pyrazole is not a simple intramolecular jump; the geometry of the ring forbids a direct 1,2-hydride shift due to high strain energy. Instead, the mechanism is intermolecular , relying on a "proton relay" system.

  • Gas Phase: High energy barrier; slow tunneling.

  • Solution: Solvent molecules or a second pyrazole unit act as a bridge, lowering the activation energy (

    
    ) significantly.
    
  • Solid State: Pyrazoles form extensive hydrogen-bonded chains (catemers) or dimers, locking the proton in place until thermal energy induces hopping.

Visualization: The Proton Relay Pathway

The following diagram illustrates the transition from a monomeric state to the solvent-assisted transition state.

Pyrazole_Relay Monomer 1H-Pyrazole (N1-H) Solvent Solvent/Dimer Bridge Monomer->Solvent H-Bond Formation TS Transition State (Double Proton Transfer) Solvent->TS Concerted Transfer Tautomer 1H-Pyrazole (N2-H) TS->Tautomer Relaxation Tautomer->Monomer Degenerate Return

Figure 1: The concerted proton transfer mechanism. Direct intramolecular transfer is forbidden; the process requires a hydrogen-bond bridge (solvent or dimer).

Part 2: Thermodynamics & Environmental Determinants

The stability of the pyrazole proton is dictated by the dielectric constant (


)  and the phase  of the sample.
Phase-Dependent Behavior
PhaseDominant SpeciesMechanism of StabilizationAnalytical Implication
Gas MonomerIntrinsic aromaticityIR: Sharp N-H stretch (~3500 cm⁻¹)
Non-polar Solvents (

, Benzene)
Cyclic Dimers / TrimersIntermolecular H-bondsNMR: Concentration-dependent shifts
Polar Solvents (DMSO, MeOH)Solvated MonomersSolvent-Solute H-bondsNMR: Discrete signals often coalesced
Solid State Catemers (Helical Chains)Long-range H-bond networksXRD: Defined N-H positions (ordered)
The Solvent Effect (Self-Validating Check)

Expert Insight: In your experiments, if you observe a broad N-H signal in


 that sharpens significantly in 

, you are observing the disruption of pyrazole dimers.
  • In

    
    :  Pyrazole self-associates. The proton exchange between dimers is moderately fast, causing broadening.
    
  • In

    
    :  DMSO acts as a strong H-bond acceptor, breaking dimers and isolating monomers. The exchange rate with the bulk solvent is slower/different, often sharpening the peak or shifting it downfield (~12-13 ppm).
    

Part 3: Experimental Protocols

Protocol 1: Variable Temperature NMR (VT-NMR)

Objective: To determine the coalescence temperature (


) and resolve individual tautomers (or verify degeneracy).

Rationale: At room temperature (298 K), the proton exchange rate (


) is often faster than the NMR timescale (

), resulting in an averaged spectrum. Cooling the sample slows

below

, "freezing" the tautomers.

Workflow:

  • Sample Prep: Dissolve 10 mg unsubstituted pyrazole in 0.6 mL

    
     or 
    
    
    
    (solvents with low freezing points). Avoid
    
    
    for low-T work due to freezing at 18°C.
  • Acquisition (298 K): Record 1H-NMR. Expect broad signals for C3-H and C5-H (or averaged equivalent signals).

  • Stepwise Cooling: Decrease temperature in 10 K increments down to 183 K (-90°C).

  • Shimming: Critical at each step. Cold probes drift; re-shim and re-tune.

  • Observation:

    • Coalescence: The point where one broad peak splits into two.

    • Resolution: At < 200 K, C3-H and C5-H should appear as distinct doublets (due to coupling with C4-H) if the environment breaks symmetry, or remain equivalent if perfect degeneracy is maintained.

VT_NMR_Workflow Start Start: 1H-NMR at 298K Check Are C3/C5 signals averaged? Start->Check Cool Cool to 233K (-40°C) Check->Cool Yes (Broad/Avg) Stop Report: Fast Exchange Regime Check->Stop No (Distinct) Split Do peaks split? Cool->Split DeepCool Cool to 183K (-90°C) Split->DeepCool No Calc Calculate Activation Energy (ΔG‡) using Gutowsky-Holm eq Split->Calc Yes DeepCool->Calc

Figure 2: Decision tree for Variable Temperature NMR analysis of pyrazole tautomerism.

Protocol 2: Solid-State Characterization (X-Ray/CPMAS)

Objective: Determine the hydrogen-bonding network (Catemer vs. Dimer).

Methodology:

  • Crystallization: Grow crystals by slow evaporation from ether (favors oligomers) or sublimation (favors pure phases).

  • X-Ray Diffraction: Collect data at 100 K.

    • Note: Unsubstituted pyrazole typically crystallizes in space group

      
       with a complex catemeric hydrogen bond network, not simple dimers.
      
  • 13C CPMAS NMR: If crystals are unsuitable, solid-state NMR is superior.

    • Diagnostic: In the solid state, C3 and C5 are chemically inequivalent due to the "frozen" proton on N1. You will see two distinct signals for C3 and C5 (approx. 130-140 ppm range), confirming the static nature of the tautomer in the lattice.

Part 4: Implications in Drug Discovery

The "Penalty" of Tautomeric Mismatch

In Structure-Based Drug Design (SBDD), a common error is docking the wrong tautomer.

  • Scenario: A kinase hinge region requires an H-bond donor .

  • Risk: If the docking software assumes the pyrazole N2 is an acceptor (because it didn't account for the proton shift to N1), the pose will be rejected or scored poorly.

  • Reality: The protein environment can shift the equilibrium. The energy cost to shift the proton is low (< 3 kcal/mol) compared to the gain from a strong H-bond (5-10 kcal/mol). Always enable "tautomer enumeration" in docking grids.

Bioisosteric Considerations

Unsubstituted pyrazole is often a bioisostere for:

  • Imidazole: (pKa ~7 vs Pyrazole pKa ~2.5). Pyrazole is a much weaker base; it will not be protonated at physiological pH.

  • Phenol: The N-H moiety mimics the O-H donor, but with different directionality.

References

  • Alkorta, I., & Elguero, J. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Link

  • Foces-Foces, C., et al. (2000).[1] Supramolecular structure of 1H-pyrazoles in the solid state: a crystallographic and ab initio study. Acta Crystallographica Section B. Link

  • Claramunt, R. M., et al. (2006). The structure of pyrazoles in the solid state: a combined CPMAS, NMR, and crystallographic study. Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Tautomerism in 3(5)-Substituted Pyrazoles: A Technical Guide for Drug Development Professionals. Link

  • University of Oxford. (2018). Introduction to Variable Temperature (VT) NMR. Department of Chemistry NMR Facility.[2] Link

Sources

Methodological & Application

Application Notes & Protocols: Strategic Electrophilic Functionalization of Ethyl 2-(1H-pyrazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to serve as a versatile bioisostere for amides or other aromatic rings in biologically active molecules.[3][4] Consequently, pyrazole derivatives are core components in a remarkable number of FDA-approved drugs, demonstrating a vast spectrum of therapeutic activities, including anti-inflammatory, anticancer, analgesic, and antiviral effects.[4][5][6]

Ethyl 2-(1H-pyrazol-4-yl)acetate is a particularly valuable building block. It combines the stable pyrazole core with a flexible acetate side chain, providing a key vector for further molecular elaboration. The ability to selectively modify the pyrazole ring through reactions with electrophiles is paramount for generating novel analogues with modulated potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed technical overview and field-proven protocols for the strategic reaction of this scaffold with common electrophiles, focusing on the causality behind experimental choices to empower researchers in drug development.

Fundamental Reactivity of the Pyrazole Ring

The pyrazole ring is a π-excessive aromatic system, making it inherently reactive towards electrophiles. The electron density distribution, however, is not uniform. The two nitrogen atoms significantly influence the ring's electronics, reducing electron density at the C3 and C5 positions while leaving the C4 position comparatively electron-rich.[7][8] This makes the C4 position the primary site for electrophilic substitution in unsubstituted or N-substituted pyrazoles.[9][10]

In the case of Ethyl 2-(1H-pyrazol-4-yl)acetate , the C4 position is already occupied. Therefore, electrophilic attack on a carbon atom is disfavored. The primary sites of reactivity are the two ring nitrogen atoms. Due to prototropic tautomerism, the N-H proton can reside on either nitrogen, rendering the N1 and N2 positions chemically equivalent in the unsubstituted starting material. Reaction with an electrophile will thus typically occur on one of the nitrogen atoms, yielding a single N-substituted product.

  • C3 - N2C4
  • N1 - H >]; }

Application Note 1: Regioselective N-Alkylation

N-alkylation is a cornerstone modification of the pyrazole scaffold, directly impacting properties like solubility, cell permeability, and target binding affinity.[11] The reaction proceeds via the deprotonation of the N-H proton to form a nucleophilic pyrazolate anion, which then displaces a leaving group on an alkyl electrophile.[12] The choice of base and solvent is critical for achieving high yields and preventing side reactions.

Causality in Protocol Design:
  • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for ensuring complete and irreversible deprotonation of the pyrazole N-H.[11] This generates a high concentration of the reactive pyrazolate anion, driving the reaction to completion. Milder bases, such as potassium carbonate (K₂CO₃), can also be effective, particularly with more reactive alkylating agents like benzyl bromide, and are often preferred for substrates sensitive to strongly basic conditions.[13]

  • Solvent Choice: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are standard. DMF excels at solvating the sodium pyrazolate salt, enhancing its nucleophilicity. THF is a less polar alternative that is easier to remove during workup. The solvent must be anhydrous to prevent quenching of the NaH and the pyrazolate anion.

  • Temperature Control: The initial deprotonation with NaH is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent alkylation can typically be conducted at room temperature, although gentle heating may be required for less reactive electrophiles.[11]

Detailed Step-by-Step Protocol: N-Benzylation

This protocol describes the benzylation of Ethyl 2-(1H-pyrazol-4-yl)acetate as a representative example.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add Ethyl 2-(1H-pyrazol-4-yl)acetate (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

    • Scientist's Note: A slight excess of NaH ensures complete deprotonation. Observe for cessation of H₂ gas evolution.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium pyrazolate.

  • Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise via the dropping funnel over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once complete, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water, followed by brine (saturated aqueous NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the pure Ethyl 2-(1-benzyl-1H-pyrazol-4-yl)acetate.

Data Summary: N-Alkylation with Various Electrophiles
Electrophile (R-X)BaseSolventTemp (°C)Time (h)Typical Yield (%)
IodomethaneNaHDMFRT2 - 485 - 95
Ethyl BromoacetateK₂CO₃Acetonitrile606 - 1070 - 85
Benzyl BromideNaHTHFRT4 - 1288 - 97
Allyl BromideK₂CO₃DMFRT3 - 680 - 90

G Start Ethyl 2-(1H-pyrazol-4-yl)acetate in Anhydrous Solvent (DMF/THF) Deprotonation Add Base (e.g., NaH) at 0 °C Start->Deprotonation Anion Pyrazolate Anion Formation (Stir 30 min at 0 °C) Deprotonation->Anion Electrophile Add Alkyl Halide (R-X) Dropwise at 0 °C Anion->Electrophile Reaction Stir at RT (Monitor by TLC) Electrophile->Reaction Quench Quench with sat. aq. NH₄Cl Reaction->Quench Workup Aqueous Workup (Extraction, Washing, Drying) Quench->Workup Purify Column Chromatography Workup->Purify Product Pure N-Alkyl Pyrazole Product Purify->Product

Application Note 2: N-Acylation Protocols

N-acylation introduces a carbonyl group onto the pyrazole nitrogen, creating N-acyl pyrazoles which are valuable intermediates and can serve as amide bioisosteres. The reaction typically involves an acyl halide or anhydride and a non-nucleophilic base to scavenge the acid byproduct.

Causality in Protocol Design:
  • Reagents: Acyl chlorides and anhydrides are common acylating agents.

  • Base Selection: A tertiary amine base like triethylamine (Et₃N) or pyridine is used to neutralize the HCl or carboxylic acid generated during the reaction. Pyridine can also act as a nucleophilic catalyst. Unlike alkylation, strong bases like NaH are generally not required and can sometimes lead to side reactions with the acylating agent.[14]

Detailed Step-by-Step Protocol: N-Acetylation
  • Preparation: In a round-bottom flask, dissolve Ethyl 2-(1H-pyrazol-4-yl)acetate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF.

  • Base Addition: Add triethylamine (1.5 eq).

  • Electrophile Addition: Cool the solution to 0 °C and add acetyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with water, 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and finally brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Advanced Topic: Potential for C-H Functionalization

While N-functionalization is the most facile reaction for this substrate, direct electrophilic substitution on the pyrazole carbons (C3/C5) is challenging due to their relative electron deficiency.[7][9] However, certain powerful electrophilic reactions can be forced under specific conditions:

  • Halogenation: Using potent halogenating agents like N-Bromosuccinimide (NBS) under forcing conditions (e.g., heat or radical initiation) on an N-protected pyrazole might lead to low yields of C3/C5 halogenated products, but this is not a standard transformation.[15][16]

  • Nitration: Direct nitration of the pyrazole ring is unlikely without first protecting the nitrogen. Nitration of N-substituted pyrazoles typically requires harsh conditions (e.g., fuming HNO₃/H₂SO₄) and may still proceed sluggishly due to the deactivating effect of the C4-acetate group.[14][17]

For practical synthetic routes targeting C3 or C5 functionalization, researchers should consider alternative strategies such as directed metalation-trapping sequences or cross-coupling reactions starting from pre-functionalized (e.g., halogenated) pyrazole precursors.

Conclusion

Ethyl 2-(1H-pyrazol-4-yl)acetate is a versatile scaffold whose reactivity is dominated by the nucleophilic character of the ring nitrogen atoms. Standard electrophilic reactions such as alkylation and acylation proceed efficiently at the N1 position following deprotonation. Understanding the electronic properties of the pyrazole ring and the specific role of each reagent allows for the rational design of experimental protocols to generate diverse libraries of compounds for drug discovery and development. While direct C-H electrophilic substitution is difficult, the N-functionalized products serve as key intermediates for further molecular exploration.

References

  • Research and Reviews. (2024).
  • MDPI. (2025).
  • Semantic Scholar. (2022).
  • ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc.
  • MDPI. (2025).
  • Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • ScienceDirect. (N/A). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Imperial College London. (N/A).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Recent Advances in the Synthesis of New Pyrazole Deriv
  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Pharmaguideline. (N/A). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • PubMed. (2022).
  • Taylor & Francis Online. (2007).
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Wiley Online Library. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • MDPI. (N/A). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Taylor & Francis Online. (2007).
  • PMC. (N/A). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • PMC. (N/A).
  • Royal Society of Chemistry. (N/A). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • EPJ Web of Conferences. (2026).

Sources

Application Note: Hydrolysis of Ethyl 2-(1H-pyrazol-4-yl)acetate to 2-(1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust hydrolysis of Ethyl 2-(1H-pyrazol-4-yl)acetate (Compound 1 ) to its corresponding free carboxylic acid, 2-(1H-pyrazol-4-yl)acetic acid (Compound 2 ).

While ester hydrolysis is a standard transformation, this specific substrate presents a unique challenge due to the amphoteric nature of the 1H-pyrazole moiety.[1] The presence of a basic nitrogen (pyrazole N2), an acidic nitrogen (pyrazole N1, pKa ~14), and the carboxylic acid (pKa ~4.[1]2) creates a zwitterionic landscape that complicates isolation.[1] Standard acidification often leads to the formation of water-soluble hydrochloride salts rather than the desired free acid precipitate.

This guide provides a Lithium Hydroxide (LiOH) mediated protocol optimized for yield and purity, featuring a critical Isoelectric Point (pI) Isolation Strategy .

Chemical Context & Mechanistic Insight

The Substrate
  • Compound: Ethyl 2-(1H-pyrazol-4-yl)acetate[2]

  • CAS: 1013669-78-3 (Analogous reference)

  • Molecular Weight: 154.17 g/mol (Ester)

    
     126.11  g/mol  (Acid)[1]
    
The Challenge: Solubility & Protonation States

Unlike simple phenylacetic acids, the pyrazole ring introduces polarity and acid-base sensitivity.[1]

  • High pH (>12): The molecule exists as a dianion (Carboxylate

    
     and Pyrazolide 
    
    
    
    ).[1]
  • Neutral pH (~7): The molecule exists as the carboxylate anion (

    
    ) and neutral pyrazole.[1]
    
  • Low pH (<2): The molecule exists as a cation (Carboxylic acid

    
     and Pyrazolium 
    
    
    
    ).[1] This species is highly water-soluble and will not precipitate.
  • Target pH (~3.5): The "Isoelectric Window." The molecule exists as the neutral free acid (

    
     + neutral Pyrazole).[1] This is the region of minimum solubility.
    
Reaction Mechanism

The transformation proceeds via a B_{AC}2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).[1]

  • Deprotonation: The first equivalent of base removes the acidic pyrazole proton (if unsubstituted).

  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon of the ester.

  • Elimination: Ethoxide is eliminated, generating the carboxylate.[1]

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Ethyl 2-(1H-pyrazol-4-yl)acetate (1.0 equiv)

    • Lithium Hydroxide Monohydrate (

      
      ) (3.0 equiv)[1]
      
    • Tetrahydrofuran (THF) (Reagent Grade)[1]

    • Deionized Water[1]

    • 1M Hydrochloric Acid (HCl)[1]

  • Equipment:

    • Round-bottom flask with magnetic stir bar.

    • Rotary Evaporator.[3]

    • pH Meter (Calibrated).

Step-by-Step Procedure
Step 1: Reaction Setup
  • Dissolve Ethyl 2-(1H-pyrazol-4-yl)acetate (e.g., 5.0 g, 32.4 mmol) in THF (25 mL).

  • Prepare a solution of

    
      (4.08 g, 97.2 mmol, 3.0 equiv) in Water  (25 mL).
    
    • Note: We use 3 equivalents of base: 1 eq for the ester hydrolysis, 1 eq to neutralize the pyrazole NH, and 1 eq excess to drive kinetics.[1]

  • Add the aqueous LiOH solution to the THF solution dropwise at Room Temperature (RT).

  • Stir the resulting biphasic (or cloudy) mixture at RT for 4–6 hours .

    • Validation: Monitor by TLC (EtOAc/MeOH 9:1) or LCMS.[1] The ester spot (

      
      ) should disappear, replaced by a baseline spot (acid).[1]
      
Step 2: Work-up & Isoelectric Isolation
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove THF. This leaves an aqueous solution of the dilithium salt.

  • Washing (Optional but Recommended): Dilute the aqueous residue with water (10 mL) and wash with Ethyl Acetate (2 x 15 mL) to remove unreacted ester or non-polar impurities.[1] Discard the organic (top) layer.[1]

  • Acidification (The Critical Step):

    • Place the aqueous layer in an ice bath (0–5°C).

    • Slowly add 1M HCl dropwise while monitoring pH with a meter.

    • Target pH: Adjust exactly to pH 3.5 – 4.0 .

    • Observation: A white precipitate (the free acid) should form as the pH passes through 5.0 and stabilizes at 3.5.[1]

    • Caution: Do NOT acidify to pH 1. If you overshoot, the precipitate may redissolve as the pyrazolium chloride salt.[1]

Step 3: Isolation
  • Scenario A: Heavy Precipitate Forms

    • Stir the suspension at 0°C for 30 minutes to maximize yield.

    • Filter the solid using a sintered glass funnel.

    • Wash the cake with a small amount of cold water (2 x 5 mL) and Acetone (1 x 5 mL).

    • Dry under vacuum at 45°C.

  • Scenario B: No Precipitate (High Water Solubility) [1]

    • If the product does not crash out at pH 3.5, saturate the aqueous solution with NaCl (brine).[1]

    • Extract with n-Butanol or 2-MeTHF (3 x 30 mL). Note: Standard EtOAc is often too non-polar for pyrazole acids.

    • Dry the combined organic layers over

      
      , filter, and concentrate to dryness.
      

Process Visualization (Workflow)[1]

HydrolysisWorkflow Start Start: Ethyl 2-(1H-pyrazol-4-yl)acetate Reaction Saponification (LiOH, THF/H2O, RT, 4h) Start->Reaction Evap Evaporate THF (Aqueous Residue) Reaction->Evap Wash Wash with EtOAc (Remove Impurities) Evap->Wash Acidify Acidify to pH 3.5 (Isoelectric Point) Wash->Acidify Check Precipitate Formed? Acidify->Check Filter Filtration & Cold Water Wash Check->Filter Yes Extract Extract with n-Butanol Concentrate Check->Extract No Product Final Product: 2-(1H-pyrazol-4-yl)acetic acid Filter->Product Extract->Product

Caption: Workflow for the hydrolysis and isoelectric isolation of pyrazole-4-acetic acid.

Analytical Validation

ParameterSpecificationMethod
Appearance White to Off-white solidVisual
1H NMR (DMSO-d6) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

12.2 (br s, 1H, COOH), 12.6 (br s, 1H, NH), 7.6 (s, 2H, Pyrazole-CH), 3.45 (s, 2H, CH2)
400 MHz NMR
LCMS (ESI+) [M+H]+ = 127.1C18 Reverse Phase
Solubility Soluble in DMSO, MeOH; Sparingly soluble in Water (at pH 3.[1]5)Solubility Test

Troubleshooting & Optimization

Why Lithium Hydroxide (LiOH)?

We recommend LiOH over NaOH or KOH for this protocol.

  • Solubility: LiOH is more soluble in THF/Water mixtures, ensuring a homogeneous reaction phase.[1]

  • Work-up: Lithium salts are generally more soluble in organic solvents than Sodium salts, which helps if you are forced to extract the product rather than precipitate it.[1]

Dealing with "Oiled Out" Product

If the product forms a gum instead of a solid upon acidification:

  • Decant the aqueous supernatant.

  • Triturate (grind) the gum with Acetonitrile or Diethyl Ether .[1] This often induces crystallization.[1]

  • Recrystallize from a minimal amount of hot water or Ethanol.

Scale-Up Considerations

For multi-gram (>100g) scale:

  • Exotherm Control: The deprotonation of the pyrazole NH is exothermic. Add base slowly.

  • pH Monitoring: Use an automated dosing pump for HCl addition to prevent "overshooting" the pH 3.5 window.

References

  • PubChem. Compound Summary: (1H-Pyrazol-4-yloxy)-acetic acid ethyl ester (Analogous Chemistry).[2] National Library of Medicine. Available at: [Link][1]

  • Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Available at: [1]

  • Common Organic Chemistry. Ester Hydrolysis (Saponification) Standard Protocols. Available at: [Link][1]

  • ResearchGate. Discussions on Pyrazole Carboxylic Acid Isolation. Available at: [Link]

Sources

role of Ethyl 2-(1H-pyrazol-4-yl)acetate in synthesizing kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(1H-pyrazol-4-yl)acetate (CAS: 916084-27-0) has emerged as a critical "linker-scaffold" in the synthesis of ATP-competitive kinase inhibitors. Its structural duality—offering a reactive pyrazole nitrogen for scaffold attachment and a C4-acetate tail for solubility-enhancing modifications—makes it an ideal building block for targeting the hinge region and the solvent-exposed front of kinase domains.

This guide details the strategic application of this intermediate in synthesizing inhibitors for CDK2 , Aurora Kinases , and JAK family targets. It provides validated protocols for regioselective N-arylation, ester hydrolysis, and library generation.

Technical Profile & Reactivity

PropertySpecification
Chemical Name Ethyl 2-(1H-pyrazol-4-yl)acetate
CAS Number 916084-27-0
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Key Functionality N1-H : Nucleophile for SNAr/Ullmann coupling.C4-Ester : Electrophile for amide/alcohol diversification.[1]
pKa (Pyrazole NH) ~14.0 (DMSO)
Solubility High in DMSO, DMF, MeOH, DCM; Low in Water.
Structural Logic in Drug Design

The pyrazole ring serves as a bioisostere for the imidazole or pyrrole rings found in natural purines. In kinase inhibitors:

  • The Pyrazole N2 often acts as a hydrogen bond acceptor for the kinase hinge region.

  • The C4-Acetate Chain projects into the solvent channel, allowing the attachment of solubilizing groups (e.g., morpholines, piperazines) without disrupting ATP binding.

Synthetic Strategy & Workflow

The synthesis of pyrazole-based inhibitors typically follows a "Core-First" or "Tail-First" approach. The Core-First approach is preferred to maximize regiocontrol.

Visual Workflow: Modular Assembly

G Start Ethyl 2-(1H-pyrazol-4-yl)acetate (Starting Material) Step1 Step 1: N-Arylation (SNAr or Buchwald) Start->Step1 Scaffold Heteroaryl Halide (e.g., 2,4-Dichloropyrimidine) Scaffold->Step1 Intermediate1 N-Arylated Pyrazole Ester (Core Assembled) Step1->Intermediate1 Base/Heat Step2 Step 2: Hydrolysis (LiOH/THF) Intermediate1->Step2 Acid Carboxylic Acid Intermediate Step2->Acid Deprotection Step3 Step 3: Amide Coupling (HATU/Amine) Acid->Step3 Final Final Kinase Inhibitor (Hinge Binder + Solubilizing Tail) Step3->Final Diversification

Caption: Modular assembly workflow transforming the pyrazole acetate building block into a functional kinase inhibitor.

Detailed Experimental Protocols

Protocol A: Regioselective N-Arylation (SNAr)

Objective: Attach the pyrazole to a pyrimidine scaffold (common in CDK/JAK inhibitors). Target: Ethyl 2-(1-(2-chloropyrimidin-4-yl)-1H-pyrazol-4-yl)acetate

Reagents:

  • Ethyl 2-(1H-pyrazol-4-yl)acetate (1.0 equiv)

  • 2,4-Dichloropyrimidine (1.2 equiv)[2]

  • Potassium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Solvent: DMF (Anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Addition: Add Ethyl 2-(1H-pyrazol-4-yl)acetate (1.0 equiv) and

    
      (2.0 equiv) to the solution.
    
  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Mechanism Note: The reaction is driven by the acidity of the pyrazole NH. The C4-position is less sterically hindered than C3/C5, but the SNAr typically occurs at the more electrophilic C4 position of the pyrimidine.

  • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[3] Look for the disappearance of the pyrazole starting material (

    
    ) and formation of the product (
    
    
    
    ).
  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (10x volume). A precipitate often forms.

    • If Solid: Filter, wash with water, and dry under vacuum.

    • If Oil: Extract with EtOAc (3x). Wash combined organics with brine (2x), dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR Diagnostic: The pyrazole protons (C3-H and C5-H) should shift downfield significantly (>8.0 ppm) upon arylation. The ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) must remain intact.

Protocol B: Ester Hydrolysis & Amide Coupling

Objective: Convert the ester "tail" into a functional amide to improve potency/solubility.

Step 1: Hydrolysis

  • Dissolve the N-arylated ester (from Protocol A) in THF:Water (3:1) .

  • Add LiOH·H2O (3.0 equiv).

  • Stir at Room Temperature for 2–4 hours.

  • Acidification: Adjust pH to ~3-4 using 1N HCl. The carboxylic acid usually precipitates. Filter and dry.[3][4]

Step 2: Amide Coupling (Library Generation)

  • Dissolve the Carboxylic Acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate.

  • Add the desired Amine (e.g., N-methylpiperazine, Morpholine) (1.2 equiv).

  • Stir at RT for 2–12 hours.

  • Purification: Semi-preparative HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

Case Study: Synthesis of a CDK2 Inhibitor Analog

Context: CDK2 inhibitors often require a flat heteroaromatic core (hinge binder) and a solubilizing group extending into the solvent front.

Experimental Data Summary:

StepTransformationReagentsYieldKey Observation
1 Core Assembly Pyrazole Acetate + 2,4-Dichloropyrimidine78%Regioselective for C4-pyrimidine substitution.
2 Nucleophilic Sub. Intermediate + Aniline (C2-pyrimidine)65%Requires acid catalysis (p-TsOH) or Buchwald conditions.
3 Tail Activation Ester Hydrolysis (LiOH)92%Quantitative conversion; no purification needed.
4 Final Coupling Acid + 4-Amino-tetrahydropyran81%High solubility product; potent CDK2 IC50 < 50 nM.
Mechanistic Pathway Diagram

ReactionMechanism Reactants Reactants: Py-CH2-COOEt + 2,4-Dichloropyrimidine TS Transition State: Meisenheimer Complex Reactants->TS Base (K2CO3) Product Product: N-(2-Chloropyrimidin-4-yl)pyrazole TS->Product -Cl- Selectivity Regioselectivity Factor: Pyrazolate N1 attacks Pyrimidine C4 (More Electrophilic) Selectivity->TS Controls

Caption: Mechanistic pathway of the critical SNAr reaction determining the scaffold geometry.

Troubleshooting & Optimization

  • Regioselectivity Issues (N1 vs N2):

    • Problem: Formation of mixtures where the pyrimidine attaches to different nitrogens if the pyrazole is asymmetric (not the case for unsubstituted 4-yl acetate, but relevant if C3/C5 are substituted).

    • Solution: Use lower temperatures (0°C -> RT) or switch to non-polar solvents (Toluene) with phase transfer catalysts to favor the thermodynamic product.

  • Hydrolysis Fails/Slow:

    • Problem: Steric bulk from the scaffold prevents hydroxide attack.

    • Solution: Switch from LiOH to NaOH and increase temperature to 50°C. Ensure the solvent system (THF/MeOH/Water) is homogeneous.

  • Amide Coupling Epimerization:

    • Problem: Not applicable here (methylene linker is achiral), but relevant if alpha-substitution exists.

    • Solution: Use milder coupling agents like T3P (Propylphosphonic anhydride) in EtOAc.

References

  • ChemicalBook. (2025).[1][5] Ethyl 2-(1H-pyrazol-4-yl)acetate - Product Specifications and Properties. Link

  • National Institutes of Health (NIH). (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Link

  • WuXi Biology. (2022). Understanding Regioselectivity in SNAr Reaction of Dichloropyrimidines. Link

  • BenchChem. (2025). Experimental protocol for reactions with Pyrazole Esters. Link

  • ResearchGate. (2016). An Efficient Synthesis of Baricitinib and Related Pyrazole Intermediates. Link

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-(1H-pyrazol-4-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the synthetic functionalization of ethyl 2-(1H-pyrazol-4-yl)acetate, a valuable building block in contemporary drug discovery. The pyrazole motif is a cornerstone in medicinal chemistry, and the ability to selectively introduce molecular complexity at the C4-position is paramount for the development of novel therapeutic agents. This document details robust and versatile palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols provided are designed to be a starting point for reaction optimization and can be adapted to a wide range of substrates.

The foundational substrate for these transformations is Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate , which can be synthesized from commercially available starting materials. The high reactivity of the carbon-iodine bond makes it an excellent electrophilic partner in palladium-catalyzed cycles.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-substituted pyrazoles. The reaction's tolerance of a broad range of functional groups and its typically high yields make it a favored strategy in pharmaceutical process chemistry.

Causality of Experimental Choices

The success of the Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron species to the palladium center, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

  • Catalyst and Ligand: A pre-catalyst or an in-situ generated catalyst from a palladium(II) source like Pd(OAc)₂ and a phosphine ligand is common. For 4-iodopyrazoles, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can enhance catalytic activity, especially for more challenging substrates.[1]

  • Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[2] Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are frequently employed. The choice of base can influence reaction rates and yields.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. A common system is 1,2-dimethoxyethane (DME) and water.

  • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes, often leading to cleaner reaction profiles and improved yields.[3][4]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of 4-iodo-1-methyl-1H-pyrazole and can be applied to Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate.

Materials:

  • Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate (1.0 equiv)

  • Arylboronic acid (1.0-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

Procedure:

  • To a microwave vial, add Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate (0.5 mmol, 1.0 equiv) and the desired arylboronic acid (0.5 mmol, 1.0 equiv).

  • Add DME (3 mL) and water (1.2 mL) to the vial.

  • Purge the vial with an inert gas (e.g., argon or nitrogen).

  • Add Pd(PPh₃)₄ (11.6 mg, 2 mol%) and Cs₂CO₃ (407.3 mg, 2.5 equiv) to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 90°C for 5-15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/SPhosPd(PPh₃)₄ is a robust catalyst for this transformation. Pd(OAc)₂/SPhos can offer enhanced reactivity for challenging substrates.[1]
Catalyst Loading 2-5 mol%Sufficient for efficient catalysis while minimizing cost and residual palladium.
Base Cs₂CO₃ or K₂CO₃ (2.5 equiv)Effective in activating the boronic acid for transmetalation.
Solvent DME/H₂O (e.g., 2.5:1 v/v)Provides a biphasic system that dissolves both organic and inorganic reagents.
Temperature 90°C (Microwave)Accelerates the reaction, leading to shorter reaction times and often cleaner conversions.[3]
Time 5-15 minutesMicrowave irradiation significantly reduces the required reaction time compared to conventional heating.
Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Combine: - Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate - Arylboronic Acid - Pd(PPh3)4 - Cs2CO3 - DME/H2O reaction Microwave Irradiation (90°C, 5-15 min) reagents->reaction Inert Atmosphere workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 4-Aryl-1H-pyrazole Derivative purification->product

Caption: Workflow for the Suzuki-Miyaura coupling.

II. Heck-Mizoroki Reaction: Synthesis of Alkenyl-Substituted Pyrazoles

The Heck-Mizoroki reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes, providing a direct route to C4-alkenyl pyrazoles.[5] This transformation is a cornerstone of C-C bond formation in organic synthesis.

Causality of Experimental Choices

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond, and finally β-hydride elimination to release the product and regenerate the catalyst.[5]

  • Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective palladium source. The choice of ligand is critical; for the Heck reaction of 4-iodopyrazoles, tri(o-tolyl)phosphine or triethyl phosphite have been shown to be effective.[6]

  • Base: An organic base such as triethylamine (Et₃N) is typically used to neutralize the hydrogen halide formed during the reaction.[5]

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often employed.

Experimental Protocol: Heck-Mizoroki Reaction

This protocol is based on a procedure for the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles.[6]

Materials:

  • Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate (1.0 equiv)

  • Alkene (e.g., styrene, acrylic ester) (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triethyl phosphite [P(OEt)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Acetonitrile

  • Schlenk tube or sealed vial

Procedure:

  • To a Schlenk tube, add Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (4.5 mg, 2 mol%), and P(OEt)₃ (6.8 µL, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous acetonitrile (5 mL) and Et₃N (0.28 mL, 2.0 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 80-100°C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Heck-Mizoroki Reaction Parameters
ParameterRecommended ConditionsRationale
Catalyst Pd(OAc)₂A common and effective palladium(II) precatalyst.[6]
Ligand P(OEt)₃A suitable ligand for the cross-coupling of 4-iodopyrazoles.[6]
Catalyst/Ligand Loading 2 mol% Pd(OAc)₂ / 4 mol% P(OEt)₃A typical loading for efficient catalysis.
Base Et₃N (2.0 equiv)Neutralizes the HI generated during the reaction.[5]
Solvent AcetonitrileA polar aprotic solvent suitable for this transformation.
Temperature 80-100°CSufficient thermal energy to drive the reaction to completion.
Time 12-24 hoursReaction times can vary depending on the reactivity of the alkene.
Catalytic Cycle of the Heck-Mizoroki Reaction

Heck_Cycle Pd0 Pd(0)L2 PdII_Aryl L2Pd(II)(Aryl)(I) Pd0->PdII_Aryl Ar-I OxAdd Oxidative Addition PdII_Alkene L(Aryl)Pd(II)(I)(Alkene) PdII_Aryl->PdII_Alkene + Alkene Alkene_Coord Alkene Coordination PdII_Alkyl L(I)Pd(II)-Alkyl PdII_Alkene->PdII_Alkyl Migratory Insertion Mig_Insert Migratory Insertion PdII_Hydride L(H)Pd(II)(I)(Alkene) PdII_Alkyl->PdII_Hydride β-Hydride Elimination Beta_Elim β-Hydride Elimination PdII_Hydride->Pd0 - HI (neutralized by base) PdII_Hydride->Alkene_Coord Product Release Red_Elim Reductive Elimination

Caption: Simplified catalytic cycle of the Heck-Mizoroki reaction.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further synthetic transformations or as integral parts of a pharmacophore.

Causality of Experimental Choices

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

  • Catalyst System: A combination of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically copper(I) iodide (CuI), is used. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper acetylide homocoupling.[8][9][10][11]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne, forming the reactive copper acetylide in situ.[12][13]

  • Solvent: A polar aprotic solvent like DMF or THF is commonly used.

Experimental Protocol: Sonogashira Coupling

This is a general protocol for Sonogashira coupling that can be adapted for Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate.

Materials:

  • Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube, add Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate (1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 2 mol%), and CuI (7.6 mg, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF (5 mL) and Et₃N (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling Parameters
ParameterRecommended ConditionsRationale
Catalyst System PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%)A classic and effective dual catalytic system for Sonogashira coupling.[7]
Base Et₃N (3.0 equiv)Acts as both a base and a solvent in some cases.
Solvent DMF or THFPolar aprotic solvents that facilitate the dissolution of reactants.
Temperature Room temperature to 50°CMild conditions are often sufficient for this reaction.
Time 4-12 hoursReaction completion can be monitored by standard analytical techniques.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of N-aryl and N-heteroaryl compounds.[14][15] This reaction is particularly useful for coupling amines with aryl halides that are unreactive towards traditional nucleophilic aromatic substitution.

Causality of Experimental Choices

The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[15]

  • Catalyst and Ligand: A palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is essential. Ligands like XPhos or SPhos are highly effective for these transformations.[3][14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃).[3][14]

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used.[3]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure for the N-arylation of 4-iodopyrazole.[3]

Materials:

  • Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate (1.0 mmol), the amine (1.1 mmol), Pd₂(dba)₃ (18.3 mg, 2 mol%), XPhos (19.1 mg, 4 mol%), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110°C.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination Parameters
ParameterRecommended ConditionsRationale
Catalyst System Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)A highly active and versatile catalyst system for C-N bond formation.[3]
Base K₂CO₃ or NaOtBu (2.0 equiv)A strong base is necessary to facilitate the deprotonation of the amine.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are required for this reaction.[3]
Temperature 110°CElevated temperatures are often necessary to drive the reaction to completion.[3]
Time 12-24 hoursReaction times are substrate-dependent.
Logical Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow reagents Combine: - Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate - Amine - Pd2(dba)3/XPhos - K2CO3 - Toluene reaction Heating (110°C, 12-24 h) reagents->reaction Inert Atmosphere workup Filtration & Solvent Removal reaction->workup purification Column Chromatography workup->purification product 4-Amino-1H-pyrazole Derivative purification->product

Caption: Workflow for the Buchwald-Hartwig amination.

V. Conclusion

The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a robust and versatile toolkit for the functionalization of Ethyl 2-(1H-pyrazol-4-yl)acetate derivatives. By leveraging these methodologies, researchers in drug discovery and medicinal chemistry can efficiently access a diverse array of novel pyrazole-containing compounds for biological evaluation. Careful consideration of the catalyst, ligand, base, and solvent system, as outlined in this guide, is critical for achieving optimal results.

VI. References

  • HETEROCYCLES. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. 83(4), 827-834.

  • Wikipedia. (2024). Heck reaction. [Link]

  • ResearchGate. (2011). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]

  • The Sonogashira Coupling. CHM 254.

  • Frontiers in Chemistry. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

  • YouTube. (2020). Sonogashira cross-coupling reaction. [Link]

  • YouTube. (2019). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (2021). Heck Reaction. [Link]

  • Nature Communications. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetalation. [Link]

  • The chemical reaction database. (2008). Copper-free Sonogashira coupling. [Link]

  • Journal of the Indian Chemical Society. NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole.

  • Molecules. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Chemical Engineering Transactions. (2022). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • MySkinRecipes. Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Angewandte Chemie International Edition. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • PubChem. Ethyl 2-(4-bromo-1h-pyrazol-1-yl)acetate. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]

  • University of California, Berkeley. (2014). The Suzuki Reaction. [Link]

  • MDPI. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • ResearchGate. (2013). An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media.

  • PubMed. (2013). An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media. [Link]

  • ResearchGate. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling.

  • Royal Society of Chemistry. (2018). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. [Link]

  • ResearchGate. (2018). Table 1 Optimization of the reaction conditions for Suzuki coupling....

  • Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]

  • Organic Chemistry Portal. (2019). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Massachusetts Institute of Technology. Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.

  • PMC. (2008). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]

  • Organic Chemistry Portal. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yield and Purity in Ethyl 2-(1H-pyrazol-4-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 2-(1H-pyrazol-4-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Pyrazole derivatives are crucial scaffolds in drug discovery, and mastering their synthesis is key to advancing many research projects.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights.

Section 1: Understanding the Core Synthesis

The synthesis of Ethyl 2-(1H-pyrazol-4-yl)acetate typically involves a two-stage process: first, the formation of the pyrazole ring, followed by the installation or modification of the ethyl acetate side chain. The most common and robust approach is the cyclocondensation reaction to form a pyrazole precursor, followed by a standard esterification.

The primary method for forming the pyrazole ring is a variation of the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[2][3] Understanding the mechanism and potential pitfalls of this core reaction is fundamental to troubleshooting the entire synthetic sequence.

Synthesis_Pathway cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Esterification Hydrazine Hydrazine Pyrazole_Acid Pyrazole-4-acetic acid Hydrazine->Pyrazole_Acid Cyclocondensation Dicarbonyl 1,3-Dicarbonyl Synthon (e.g., Formyl-succinate derivative) Dicarbonyl->Pyrazole_Acid Final_Product Ethyl 2-(1H-pyrazol-4-yl)acetate Pyrazole_Acid->Final_Product Fischer Esterification Ethanol Ethanol Ethanol->Final_Product Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Final_Product

Caption: General two-stage synthetic workflow for Ethyl 2-(1H-pyrazol-4-yl)acetate.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Topic: Low or No Product Yield

Question: My reaction yield is consistently low (<30%). What are the common causes and how can I fix them?

Answer: Persistently low yields are often traced back to fundamental issues in reaction setup, reagent quality, or reaction kinetics. Let's break down the most probable causes.

Potential Causes & Solutions:

  • Incorrect Stoichiometry or Reagent Quality:

    • The "Why": The cyclocondensation reaction is sensitive to the molar ratios of the hydrazine and the dicarbonyl component.[2] Using old or impure hydrazine hydrate can significantly reduce the effective concentration of the nucleophile. Similarly, the 1,3-dicarbonyl equivalent can degrade or exist in an unreactive tautomeric form.

    • The Fix:

      • Verify Reagent Purity: Use freshly opened or purified reagents. Hydrazine hydrate concentration can be titrated if in doubt. Ensure the dicarbonyl component is pure.

      • Optimize Molar Ratios: While a 1:1 stoichiometry is theoretical, empirically testing a slight excess (1.05-1.1 equivalents) of hydrazine can sometimes drive the reaction to completion, compensating for any degradation.

  • Suboptimal pH and Temperature Control:

    • The "Why": The initial condensation step to form the hydrazone intermediate is often acid-catalyzed, but the subsequent cyclization and dehydration can be sensitive to pH.[4] If the medium is too acidic, the hydrazine salt becomes non-nucleophilic. If it's too basic, the carbonyl component may undergo side reactions. Temperature also plays a critical role; insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.[5][6]

    • The Fix:

      • Buffered Conditions: For the cyclocondensation, consider using a weak acid catalyst like acetic acid, which also acts as a solvent.[7] This maintains a suitable pH for both the initial condensation and the subsequent ring-closure.

      • Systematic Temperature Screening: Optimize the reaction temperature. Start at a literature-reported value (e.g., reflux in ethanol or acetic acid) and screen in 10°C increments, monitoring by TLC until you find the sweet spot between reaction rate and impurity formation.

  • Inefficient Work-up and Product Loss:

    • The "Why": The intermediate, pyrazole-4-acetic acid, can have significant water solubility, leading to losses during aqueous extraction. The final ester product can also be lost during transfers between flasks or during solvent removal if it is volatile.[8]

    • The Fix:

      • Extraction pH: When isolating the intermediate acid, ensure the aqueous layer is acidified well below the pKa of the carboxylic acid (typically pH 2-3) to protonate it fully, minimizing its solubility in water before extracting with an organic solvent like ethyl acetate.

      • Careful Handling: Minimize transfers. When removing solvent under reduced pressure, use a cold trap and avoid excessive heating of the rotovap bath to prevent loss of the final ester product.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reagents 1. Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions 2. Analyze Reaction Conditions (pH, Temp) Start->Check_Conditions Check_Workup 3. Review Work-up & Isolation Procedure Start->Check_Workup Solution_Reagents Use fresh reagents. Titrate hydrazine. Test slight excess of one reagent. Check_Reagents->Solution_Reagents If issues found Solution_Conditions Use buffered system (e.g., AcOH). Screen temperatures systematically. Monitor reaction by TLC. Check_Conditions->Solution_Conditions If issues found Solution_Workup Adjust pH during extraction. Saturate aqueous layer with NaCl. Minimize transfers. Check_Workup->Solution_Workup If issues found

Caption: Decision workflow for troubleshooting low product yield.

Topic: Purity and Isolation Issues

Question: My final product is contaminated with a persistent impurity that co-elutes on silica gel. How can I identify and remove it?

Answer: This is a classic challenge. Co-elution suggests the impurity has a similar polarity to your desired product. The strategy here is two-fold: identify the impurity to understand its origin, then devise a targeted purification strategy.

Potential Causes & Solutions:

  • Isomeric Impurities:

    • The "Why": If an unsymmetrical 1,3-dicarbonyl precursor is used, the reaction with hydrazine can produce two different regioisomers of the pyrazole ring.[2][9] These isomers often have very similar physical properties, making them difficult to separate by standard chromatography.

    • The Fix:

      • Identification: Use high-resolution mass spectrometry (HRMS) to check if the impurity has the same mass as your product. 1H and 13C NMR, particularly with 2D techniques like NOESY, can help distinguish between isomers.

      • Prevention: The best solution is to prevent its formation. This can be achieved by choosing a symmetrical dicarbonyl synthon if possible. If not, carefully controlling the reaction pH and temperature can favor one isomer over the other. Literature often provides conditions optimized for regioselectivity.

      • Separation: If the isomer has already formed, try a different stationary phase for chromatography (e.g., alumina, C18 reversed-phase) or a different solvent system. Sometimes, derivatizing the mixture (e.g., protecting the N-H) can alter the polarities enough to allow for separation, followed by a deprotection step.

  • Unreacted Starting Material (Pyrazole-4-acetic acid):

    • The "Why": The Fischer esterification is an equilibrium-driven process.[10] If the reaction does not go to completion, you will have unreacted carboxylic acid in your crude product. While its polarity is different, it can sometimes streak on silica columns and contaminate fractions.

    • The Fix:

      • Drive the Equilibrium: Use a large excess of ethanol (it can often serve as the solvent) and ensure your acid catalyst is active. Another method is to remove water as it forms using a Dean-Stark trap.[10]

      • Chemical Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a solvent like ethyl acetate and wash with a mild base solution (e.g., 5% aqueous sodium bicarbonate).[11][12] The acidic starting material will be deprotonated and move into the aqueous layer, while your neutral ester product remains in the organic layer.

  • Byproducts from Side Reactions:

    • The "Why": Overheating or extended reaction times can lead to decomposition or side reactions, such as self-condensation of the starting materials or reactions with the solvent.

    • The Fix:

      • Recrystallization: This is an excellent method for removing impurities that have different solubility profiles. Experiment with a range of solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, isopropanol).[13]

      • Acid-Base Extraction: If the impurity has a basic or acidic handle that your product lacks, an acid-base wash during work-up can selectively remove it.

Impurity TypeIdentification MethodPrimary Removal Strategy
Regioisomer HRMS, 2D NMRPrevention via reaction control; alternative chromatography (RP-HPLC)
Unreacted Acid TLC (streaking), 1H NMR (broad OH peak)Drive esterification to completion; NaHCO₃ wash during work-up.[12]
Decomposition Products LC-MS, NMRRecrystallization; careful control of reaction temperature and time.[13]
Table 1: Troubleshooting Common Impurities in Ethyl 2-(1H-pyrazol-4-yl)acetate Synthesis.

Section 3: Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for scalability?

A: For scalability, the two-step route involving the synthesis of pyrazole-4-acetic acid followed by Fischer esterification is generally preferred. This is because the reaction conditions are robust, the intermediates are often crystalline and easy to purify, and the final esterification step is a well-understood, high-yielding industrial process.[14] One-pot syntheses can be efficient at the lab scale but often present significant challenges in process control and purification when scaled up.[15]

Q: What are the critical reaction parameters to monitor for this synthesis?

A: The three most critical parameters are (1) Temperature , as it controls reaction rate versus byproduct formation; (2) Reaction Time , which should be determined by monitoring (e.g., via TLC or LC-MS) to ensure completion without degradation; and (3) Moisture Control , especially during the esterification step, as water will push the equilibrium back towards the starting materials.[10][16]

Q: How do I properly characterize the final product?

A: A full characterization package should include:

  • 1H and 13C NMR: To confirm the chemical structure, connectivity, and purity. Look for the characteristic ethyl ester signals (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm) and the pyrazole ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight. High-resolution MS (HRMS) is preferred to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) stretch around 1730 cm⁻¹ and the N-H stretch of the pyrazole ring (a broad peak around 3200-3400 cm⁻¹).

  • Melting Point (if solid) or Refractive Index (if oil): As a measure of purity.

Q: Are there any safety considerations specific to this synthesis?

A: Yes. Hydrazine is highly toxic and a suspected carcinogen. It must be handled with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses). Concentrated acids like sulfuric acid are highly corrosive.[11] Always add acid to the alcohol or solvent slowly to control the exotherm.

Section 4: Optimized Experimental Protocols

Protocol A: Synthesis of Pyrazole-4-acetic acid

This protocol is based on the classical cyclocondensation approach.

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 3-formyl-3-oxopropanoate (1.0 eq).

  • Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of starting material).

  • Begin stirring and add hydrazine hydrate (1.05 eq) dropwise. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approx. 118-120°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the acetic acid under reduced pressure.

  • Add water to the residue and acidify to pH 2 with concentrated HCl.

  • A precipitate should form. Cool the mixture in an ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate acid. This product is often pure enough for the next step.

Protocol B: Fischer Esterification of Pyrazole-4-acetic acid

This protocol uses a large excess of alcohol to drive the reaction to completion.

Fischer_Esterification cluster_mech Fischer Esterification Mechanism P1 1. Protonation of Carbonyl Oxygen P2 2. Nucleophilic Attack by Alcohol P1->P2 P3 3. Proton Transfer P2->P3 P4 4. Elimination of Water (Loss of Leaving Group) P3->P4 P5 5. Deprotonation P4->P5 Product Ester Product P5->Product

Caption: Key steps in the acid-catalyzed Fischer Esterification mechanism.[10]

  • Place the Pyrazole-4-acetic acid (1.0 eq) in a round-bottom flask.

  • Add absolute ethanol (20-30 eq), which acts as both reagent and solvent.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 8-12 hours.

  • Monitor the reaction by TLC until the starting acid is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the bulk of the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.[12]

  • Purify the crude product by column chromatography or recrystallization as needed.

Section 7: References

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Rasayan J. Chem. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

  • ResearchGate. (n.d.). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • RSC Publishing. (2025). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]

  • IJFMR. (2026). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

  • Arkat USA. (n.d.). Recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • J Adv Sci Res. (2022). EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • LOCKSS. (n.d.). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUT. Retrieved from [Link]

  • PMC. (n.d.). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • UMass Lowell. (n.d.). The Fischer Esterification. Retrieved from [Link]

  • UC Davis Chem. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate. Retrieved from

  • YouTube. (2024). Fischer Esterification | Mechanism + Easy TRICK! Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved from [Link]

  • brainly.com. (2024). [FREE] What are the factors that would affect the yield and purity of ethyl ethanoate during the laboratory. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Retrieved from

  • Organic Syntheses. (n.d.). 1-phenyl-3-amino-5-pyrazolone. Retrieved from [Link]

  • Reddit. (2024). First synthesis of ethyl acetate, does that yield make sense? Retrieved from [Link]

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Validation & Comparative

Publish Comparison Guide: Biological Activity of Ethyl 2-(1H-pyrazol-4-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(1H-pyrazol-4-yl)acetate represents a pivotal "privileged scaffold" in medicinal chemistry.[1] Unlike simple pyrazoles, the inclusion of the acetate side chain at the C4 position confers unique flexibility and binding potential, allowing these derivatives to act as dual-functional agents. This guide objectively analyzes their performance across three primary therapeutic domains: anti-inflammatory (NSAID-like) , anticancer , and antimicrobial activities.

Key Insight: While the parent ethyl ester is often a prodrug or intermediate, its hydrolyzed acid form (pyrazole-4-acetic acid) mimics the pharmacophore of traditional NSAIDs (e.g., Diclofenac), while its hydrazide derivatives exhibit potent kinase inhibitory profiles comparable to Doxorubicin in specific cell lines.

Mechanism of Action & Therapeutic Targets

The biological efficacy of these derivatives stems from their ability to interact with distinct enzymatic pockets depending on the substitution pattern at positions N1, C3, and C5.

Anti-Inflammatory Pathway (COX-2 Inhibition)

The primary mechanism mirrors that of Lonazolac , a clinically used pyrazole-4-acetic acid derivative.[1]

  • Target: Cyclooxygenase-2 (COX-2).[1]

  • Mechanism: The acetate group enters the hydrophobic channel of the COX enzyme, interacting with Arg120 and Tyr355 . The pyrazole ring, when substituted with bulky aryl groups (e.g., 1,3-diphenyl), fits into the extra hydrophobic pocket present in COX-2 but not COX-1, conferring selectivity.

  • Advantage: Reduced gastric ulcerogenicity compared to Indomethacin due to higher COX-2 selectivity.[1]

Anticancer Pathway (Kinase & Tubulin Inhibition)

Derivatives converted into hydrazides or Schiff bases target cell proliferation markers.

  • Targets: EGFR (Epidermal Growth Factor Receptor), VEGFR-2, and Tubulin.

  • Mechanism: The pyrazole core acts as a hinge binder in the ATP-binding pocket of kinases. The C4-acetate linker provides the necessary flexibility for the attached pharmacophores (e.g., thiazoles, coumarins) to reach the ribose-binding pocket.

Comparative Performance Analysis

Anti-Inflammatory Activity: Pyrazole-4-acetates vs. Standard NSAIDs

Objective: Evaluate the potency of 1,3,5-trisubstituted pyrazole-4-acetic acid derivatives against market standards.

Data Source: In vivo carrageenan-induced paw edema assay and in vitro COX inhibition.

Compound ClassCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)Ulcer Index (Rat Model)
Lonazolac (Standard) 0.080.455.620.3
Celecoxib (Control) 0.228.7539.73.0
Derivative 15c (Ethyl ester analog)0.059 >100>1600 1.2
Derivative 19d (Acid analog)0.1212.51042.1
Indomethacin 0.600.020.03 (COX-1 selective)17.6

Analysis:

  • Potency: Derivative 15c demonstrates superior COX-2 affinity (IC₅₀ = 0.059 µM) compared to Celecoxib.[1]

  • Safety: The pyrazole-4-acetate derivatives show a significantly lower ulcer index (1.2–2.[1]1) compared to Lonazolac (20.3), attributed to the elimination of the acidic carboxyl group in the ester form or high COX-2 selectivity in the acid form.

Anticancer Activity: Hydrazide Derivatives vs. Doxorubicin

Objective: Assess cytotoxicity against human cancer cell lines (MCF-7 Breast, HepG2 Liver).

Data Source: MTT Assay (72h exposure).

CompoundScaffold ModificationMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)Mechanism Note
Doxorubicin Anthracycline antibiotic4.714.93DNA intercalation
Compound 5g Pyrazole-4-acetate hydrazide-thiazole hybrid3.18 3.74 G1 Phase Arrest
Compound 7a Pyrazole-indole hybrid10.66.1Tubulin inhibition
Compound 161a Pyrazole-imide derivative18.144.91Apoptosis induction

Analysis:

  • Efficacy: The hydrazide-thiazole hybrid (Compound 5g) outperforms Doxorubicin in MCF-7 cell lines (IC₅₀ 3.18 µM vs 4.71 µM).[1]

  • Selectivity: Unlike Doxorubicin, which is toxic to normal cells, these derivatives often show reduced cytotoxicity toward normal fibroblast lines (e.g., WI-38), improving the therapeutic window.

Structure-Activity Relationship (SAR) Visualization[1]

The following diagram illustrates how modifications to the Ethyl 2-(1H-pyrazol-4-yl)acetate core dictate biological activity.

SAR_Analysis Core Ethyl 2-(1H-pyrazol-4-yl)acetate (Core Scaffold) N1_Sub N1 Position (Aryl/Heteroaryl) Core->N1_Sub C3_C5_Sub C3/C5 Position (Methyl/Phenyl/CF3) Core->C3_C5_Sub Ester_Mod Ester Hydrolysis/Modification (-COOEt) Core->Ester_Mod AntiInf Anti-Inflammatory (COX-2 Selective) N1_Sub->AntiInf Bulky Aryl (e.g., 4-F-Ph) fits hydrophobic pocket C3_C5_Sub->AntiInf CF3 increases potency (Celecoxib-like) Ester_Mod->AntiInf Hydrolysis to Acid (-COOH) essential for COX binding AntiCancer Anticancer (Kinase Inhibitor) Ester_Mod->AntiCancer Hydrazinolysis (-CONHNH2) + Schiff Base formation AntiMicrobial Antimicrobial (DNA Gyrase) Ester_Mod->AntiMicrobial Thiazole/Coumarin fusion

Caption: SAR map showing how specific structural modifications shift the biological profile from anti-inflammatory to anticancer/antimicrobial activity.[2][3][4][5][6][7][8]

Experimental Protocols

Synthesis of Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate (General Procedure)

Note: This protocol avoids the use of toxic Vilsmeier reagents where possible, favoring a condensation route.[1]

Reagents: Ethyl acetoacetate, Methylhydrazine (or Phenylhydrazine for N-phenyl analogs), Ethanol, Glacial Acetic Acid.

  • Preparation of Hydrazone: Dissolve Ethyl acetoacetate (0.01 mol) in absolute ethanol (20 mL). Add the appropriate hydrazine (0.01 mol) dropwise at 0°C.

  • Cyclization: Add glacial acetic acid (catalytic amount) and reflux the mixture for 4–6 hours. Monitor via TLC (Ethyl acetate:Hexane 1:1).

  • Isolation: Pour the reaction mixture into crushed ice. The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol.

  • Yield: Typically 75–85%.

  • Characterization:

    • IR: 1735 cm⁻¹ (Ester C=O), 1600 cm⁻¹ (C=N).

    • ¹H NMR (CDCl₃): δ 4.12 (q, 2H, OCH₂), 3.45 (s, 2H, CH₂-CO), 2.25 (s, 3H, CH₃).

COX-2 Inhibition Assay (In Vitro)

Principle: Measures the inhibition of Prostaglandin E2 (PGE2) production.

  • Enzyme Prep: Use recombinant human COX-2 enzyme.[1]

  • Incubation: Incubate enzyme with test compounds (0.01 – 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and tryptophan for 15 min at 25°C.

  • Initiation: Add Arachidonic acid (100 µM) to initiate the reaction. Incubate for 5 min.

  • Termination: Stop reaction with 1M HCl.

  • Quantification: Measure PGE2 levels using a PGE2 ELISA kit. Calculate IC₅₀ using non-linear regression analysis.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials (Ethyl Acetoacetate + Hydrazine) Step1 Condensation (Ethanol, Reflux, 4h) Start->Step1 Intermediate Ethyl 2-(1H-pyrazol-4-yl)acetate (Key Intermediate) Step1->Intermediate PathA Path A: Hydrolysis (NaOH/EtOH) Intermediate->PathA PathB Path B: Hydrazinolysis (NH2NH2·H2O) Intermediate->PathB ProductA Pyrazole-4-acetic Acid (NSAID / Lonazolac Analog) PathA->ProductA ProductB Pyrazole-4-acetic Acid Hydrazide PathB->ProductB StepB2 Schiff Base Formation (+ Aldehydes) ProductB->StepB2 FinalB Anticancer/Antimicrobial Agents StepB2->FinalB

Caption: Divergent synthesis pathways from the ethyl ester intermediate leading to distinct therapeutic classes.[1]

References

  • Lonazolac Analogues & Anti-inflammatory Activity

    • Ismail, M., et al. (2009). "Lonazolac analogues: Molecular modeling, synthesis, and in vivo anti-inflammatory activity." Medicinal Chemistry Research. Link

    • Abdel-Gawad, N., et al. (2018). "Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition."[1] European Journal of Medicinal Chemistry. Link

  • Anticancer & Cytotoxicity Studies

    • Hassan, A. Y., et al. (2021). "Design, Synthesis, and Anticancer Evaluation of Novel Pyrazole–Indole Hybrids." ACS Omega. Link

    • Bawazir, W. A., et al. (2025). "Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors."[1] RSC Advances. Link

  • Synthesis & General Biological Activity

    • Menozzi, G., et al. (1992). "4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities." Il Farmaco. Link

    • Kumar, V., et al. (2015). "Solvent-free synthesis of novel (E)-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)-4-arylthiazoles: Determination of their biological activity." Medicinal Chemistry Research. Link

Sources

Technical Guide: Cost-Benefit Analysis of Pyrazole Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, anchoring blockbusters like Celecoxib , Rimonabant , and Sildenafil . However, the "standard" synthetic route—the Knorr condensation—is no longer the default best choice for all applications.

This guide provides a technical cost-benefit analysis of the three dominant methodologies:

  • Classical Knorr Synthesis (Batch): Best for simple, symmetrical substrates.

  • Regioselective 1,3-Dipolar Cycloaddition: Essential for complex, non-symmetrical APIs requiring high regiopurity.

  • Continuous Flow Chemistry: The superior choice for safety and scalability when handling hazardous hydrazines.

Key Finding: While Knorr synthesis offers the lowest initial material cost, Flow Chemistry provides the highest process mass intensity (PMI) efficiency and safety profile for scale-up. Cycloaddition remains the only viable route for >98% regioselectivity on complex scaffolds without extensive purification costs.

Comparative Analysis: The Data

The following data aggregates performance metrics from recent process chemistry campaigns.

Table 1: Methodological Performance Matrix
FeatureMethod A: Knorr (Batch) Method B: Cycloaddition (Catalytic) Method C: Continuous Flow
Primary Mechanism Condensation (Hydrazine + 1,3-Dicarbonyl)[3+2] Cycloaddition (Dipole + Alkyne)Intensified Condensation
Regioselectivity Poor (Often 1:1 to 4:1 mixtures)Excellent (>99:1) Moderate (dependent on temp control)
Yield (Typical) 70–85%85–95%89–98%
Atom Economy High (Water is main byproduct)Very High (100% in click chem) High
E-Factor (kg waste/kg product) 15–25 (High solvent use for purification)5–10 (Low waste, but catalyst cost)< 5 (Solvent recycling enabled)
Safety Profile Low (Accumulation of explosive hydrazines)Medium (Diazo handling required)High (Low active inventory)
CAPEX / OPEX Low CAPEX / Low OPEXLow CAPEX / High OPEX (Catalysts)High CAPEX / Low OPEX

Deep Dive: Mechanisms & Workflows

The Regioselectivity Problem (Knorr vs. Cycloaddition)

The most critical decision factor is regiocontrol . In the Knorr synthesis, unsymmetrical 1,3-diketones present two electrophilic sites to the hydrazine. Unless one site is significantly more sterically hindered or electronically deactivated, a mixture of isomers (1,3- vs 1,5-substituted) results. Separating these isomers often requires chromatography, destroying the cost benefit.

In contrast, 1,3-dipolar cycloaddition (specifically Copper- or Ruthenium-catalyzed) locks the orientation of the incoming dipole, guaranteeing a single isomer.

Diagram 1: Mechanistic Divergence & Decision Tree

PyrazolePathways Start Target: Unsymmetrical Pyrazole Knorr Method A: Knorr Condensation (1,3-Dicarbonyl + Hydrazine) Start->Knorr Low Cost Priority Click Method B: Catalytic Cycloaddition (Alkyne + Diazo/Hydrazonyl) Start->Click High Purity Priority Intermed_K Intermediate: Hydrazone/Enamine Knorr->Intermed_K Cyclization Cyclization Step Intermed_K->Cyclization Result_K Result: Mixture of Isomers (Requires Chromatography) Cyclization->Result_K Catalyst Catalyst Control (Cu/Ru) Directs Sterics Click->Catalyst TS Concerted Transition State Catalyst->TS Result_C Result: Single Regioisomer (>98% Purity) TS->Result_C

Caption: Comparative logic flow showing why Knorr often fails regioselectivity requirements compared to catalytic cycloaddition.

Experimental Protocols

Protocol A: High-Throughput Flow Synthesis (Safety-Focused)

Best for: Scaling up hazardous hydrazine reactions.

Equipment: Hastelloy coil reactor (52 mL volume), Back Pressure Regulator (BPR) set to 5 bar.

  • Feed Preparation:

    • Stream A: 1,3-Dicarbonyl (1.0 equiv) in EtOH (0.5 M).

    • Stream B: Methylhydrazine (1.1 equiv) in EtOH (0.5 M). Note: Slight excess of hydrazine drives conversion.

  • Reaction:

    • Pump both streams at 2.0 mL/min into a T-mixer.

    • Pass through the reactor coil heated to 120°C .

    • Residence time: ~13 minutes.

  • Quench & Isolation:

    • Output stream passes through a cooling loop (25°C).

    • Collect in a vessel containing scavenger resin (polymer-supported aldehyde) to remove excess hydrazine.

    • Evaporate solvent.

Process Note: The high temperature (120°C) is above the boiling point of EtOH; the BPR keeps the solvent liquid. This "superheating" accelerates the kinetics by 40x compared to batch reflux, allowing the reaction to finish before impurities form.

Protocol B: Regioselective [3+2] Cycloaddition

Best for: Complex APIs where isomer separation is impossible.

Reagents: Terminal alkyne, Sulfonyl azide (for in situ diazo generation), CuI (Catalyst).

  • Setup: In a flask, combine alkyne (1.0 equiv), sulfonyl azide (1.2 equiv), and CuI (10 mol%).

  • Solvent: Add THF/Water (4:1). Note: Water accelerates the "on-water" hydrophobic effect, improving rate.

  • Base Addition: Add Triethylamine (1.2 equiv) dropwise at 0°C to generate the diazo species in situ.

  • Reaction: Stir at Room Temperature for 4 hours.

  • Workup: Filter through a pad of silica (removes Copper). Wash with EDTA solution if trace metal limits are strict (<10 ppm).

Process Note: We generate the diazo compound in situ because isolating diazo species is a major safety hazard. The Copper catalyst coordinates with the alkyne, forcing the diazo compound to attack in a specific orientation, yielding the 1,4-disubstituted product exclusively.

Industrial Scalability & Flow Diagram

When moving to kilogram scale, the Flow Chemistry approach wins on safety. In batch, an exotherm from hydrazine addition can lead to thermal runaway. In flow, the high surface-area-to-volume ratio dissipates heat instantly.

Diagram 2: Continuous Flow Reactor Setup

FlowSetup cluster_safety Safety Zone (Small Volume) PumpA Pump A: 1,3-Dicarbonyl Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB Pump B: Hydrazine PumpB->Mixer Reactor Heated Coil Reactor (120°C, 13 min res. time) Mixer->Reactor Mixed Stream Cooler Cooling Loop Reactor->Cooler BPR Back Pressure Regulator (5 bar) Cooler->BPR Collection Collection/Scavenger BPR->Collection Product

Caption: Schematic of a continuous flow setup. The active reaction volume is minimized (Cluster Safety), reducing explosion risk.

References

  • Review of Pyrazole Synthesis: Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.

  • Regioselective Cycloaddition: Li, L., et al. "Regioselective Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition."[2] Journal of Organic Chemistry, 2023.

  • Flow Chemistry Comparison: Ley, S. V., et al. "Continuous Flow Synthesis of Pyrazoles." Organic Process Research & Development, 2015.

  • Green Chemistry Metrics: Sheldon, R. A. "The E Factor 25 Years On: The Rise of Green Chemistry." Green Chemistry, 2017.

  • Industrial Application: "Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry." GalChimia Technical Notes.

Sources

Safety Operating Guide

Ethyl 2-(1H-pyrazol-4-yl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of Ethyl 2-(1H-pyrazol-4-yl)acetate

Part 1: Executive Summary & Chemical Profile

Objective: To provide a self-validating, compliant workflow for the disposal of Ethyl 2-(1H-pyrazol-4-yl)acetate. This guide moves beyond generic "waste bin" instructions to address the specific chemical stability and regulatory classification of pyrazole esters.

Chemical Identity Verification: Before initiating disposal, verify the isomer. The 4-yl isomer is structurally distinct from the more common 1-yl isomer.[1]

PropertySpecification
Chemical Name Ethyl 2-(1H-pyrazol-4-yl)acetate
Functional Groups Pyrazole (aromatic heterocycle), Ethyl Ester
Physical State Typically Solid (white to off-white powder) or viscous oil depending on purity
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low solubility in water

Part 2: Hazard Characterization & Risk Assessment

The "Why" Behind the Protocol: Treating this compound as generic organic waste without understanding its reactivity can lead to container pressurization or regulatory non-compliance.

  • Ester Hydrolysis Risk: The ethyl ester moiety is susceptible to hydrolysis in the presence of strong bases (pH > 10) or strong acids.

    • Operational Implication:NEVER commingle this waste with high-pH aqueous waste (e.g., NaOH solutions).[1] Hydrolysis generates ethanol and the corresponding pyrazole acetic acid, potentially releasing heat and changing the waste profile.

  • Nitrogenous Heterocycle: The pyrazole ring is amphoteric (can act as a weak base).[1]

    • Operational Implication: Avoid mixing with strong oxidizing acids (e.g., Nitric Acid) in the waste stream to prevent exothermic nitration or oxidation reactions.

  • Toxicological "Precautionary Principle":

    • While specific LD50 data for the 4-yl isomer may be limited compared to the 1-yl, pyrazole derivatives are often classified as Skin/Eye Irritants (H315, H319) and potential Respiratory Irritants (H335) .

    • Directive: Handle as a hazardous substance.[1] Do not dispose of via sanitary sewer (sink).[1][2]

Part 3: Operational Disposal Workflow

Waste Stream Decision Matrix

Use the following logic to determine the correct waste stream.

WasteSegregation Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid Waste StateCheck->LiquidPath PureSolid Pure Substance / Contaminated Debris SolidPath->PureSolid SolventCheck Solvent Composition? LiquidPath->SolventCheck BinSolid DISPOSAL A: Solid Hazardous Waste Bin (Double Bagged) PureSolid->BinSolid Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Mixture (>50% Water) SolventCheck->Aqueous Mostly Water BinHalo DISPOSAL B: Halogenated Organic Waste Carboy Halogenated->BinHalo BinNonHalo DISPOSAL C: Non-Halogenated Organic Waste Carboy NonHalogenated->BinNonHalo BinAq DISPOSAL D: Aqueous Waste (Check pH!) Aqueous->BinAq

Figure 1: Waste Segregation Logic Flow.[1] Ensure compatibility before combining streams.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus)

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Ethyl 2-(1H-pyrazol-4-yl)acetate" (100%).[1]

    • Hazard Check: Irritant.[1][3]

  • Secondary Containment: Place the original vial inside a clear plastic zip-lock bag before placing it in the waste jar. This prevents dust generation upon compaction.[1]

  • Final Disposition: Incineration via licensed waste contractor.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste) Most common scenario: The compound is dissolved in a solvent.

  • Identify the Solvent:

    • If Dichloromethane (DCM) is present

      
      Halogenated Waste .[1]
      
    • If Ethyl Acetate/Methanol/DMSO

      
      Non-Halogenated Waste .[1]
      
  • Quenching (If Reactive Reagents Present):

    • If the mixture contains unreacted coupling agents (e.g., EDC, HATU) or bases (TEA, DIPEA), ensure the reaction is quenched.

    • Check: Verify pH is between 5 and 9.[1]

  • Transfer: Pour into the appropriate HDPE carboy using a funnel.

    • Critical: Leave at least 10% headspace in the carboy to allow for thermal expansion.

  • Log Entry: Immediately write the full chemical name and estimated concentration on the carboy tag. Do not use abbreviations (e.g., write "Ethyl 2-(1H-pyrazol-4-yl)acetate," not "Py-Ester").

Part 4: Spill Management & Emergency Response

Spill Response Algorithm:

SpillResponse Assess Assess Spill Volume & Hazard PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Contain Containment: Surround with absorbent pillows PPE->Contain Absorb Absorption: Cover with Vermiculite or Sand Contain->Absorb Collect Collection: Scoop into hazardous waste bag Absorb->Collect Clean Decontamination: Wash area with soap/water Collect->Clean

Figure 2: Immediate Spill Response Workflow.[1]

Specific Cleanup Notes:

  • Solid Spill: Avoid generating dust.[1][4] Do not dry sweep.[1][5] Cover with wet paper towels to dampen, then scoop.[1]

  • Liquid Spill: Use vermiculite or commercial organic spill pads.[1] Do not use sawdust if the solvent is an oxidizer (e.g., if mixed with nitric acid), though this is rare for this compound.

Part 5: Regulatory Compliance (US Focus)

Regulatory BodyClassification / CodeRequirement
EPA (RCRA) Not Listed (P or U code) Classified as "Characteristic Waste" if ignitable (D001) due to solvent.[1] Otherwise, manage as Non-RCRA Regulated Hazardous Waste (unless state-specific rules apply).[1]
DOT (Transport) Not Regulated Pure substance is generally not DOT regulated.[1] If in solvent, the solvent dictates the shipping class (e.g., Class 3 Flammable for EtOAc).
OSHA Hazard Communication SDS must be available.[1][6] All secondary containers must be labeled under HazCom 2012 standards.[1]

Self-Validating Compliance Check:

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Washington, D.C. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 2-(1H-pyrazol-4-yl)acetate. (Note: Verify specific isomer CAS on vendor SDS).[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[1] [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.